3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is a complex organic molecule with potential applications in various scientific fields. It features a diverse set of functional groups that make it suitable for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multiple steps, including the formation of the benzodioxepin ring, the introduction of the triazole moiety, and the coupling of the pyrrolidine ring. Each step requires precise control of reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Industrial Production Methods: For large-scale production, methods such as continuous flow synthesis or the use of automated reactors may be employed. These methods allow for better control over reaction parameters and can lead to more consistent production outcomes. Industrial methods often focus on optimizing the efficiency and cost-effectiveness of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at different positions, depending on the reagents used.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and hydrogen gas are frequently used.
Substitution Reactions: Reagents like halogens or nucleophiles in the presence of catalysts can be used for substitution reactions.
Major Products: The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of various carbonyl-containing derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for creating more complex molecules in organic synthesis. Its diverse functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound could be investigated for its potential interactions with biological targets such as enzymes or receptors. It may serve as a lead compound in the development of new drugs or therapeutic agents.
Medicine: The compound may have potential applications in medicine, particularly if it exhibits specific biological activities. Research could explore its efficacy and safety as a therapeutic agent.
Industry: In the industrial sector, the compound could be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone will depend on its specific interactions with molecular targets. Potential pathways could involve:
Binding to specific receptors or enzymes
Modulating the activity of signaling pathways
Affecting the function of cellular components such as proteins or nucleic acids
Understanding these mechanisms requires detailed studies using techniques like molecular modeling, biochemical assays, and cellular experiments.
Comparison with Similar Compounds
Benzodioxepin Derivatives: Other benzodioxepin derivatives may share similar chemical properties but differ in their biological activities.
Triazole-Containing Compounds: Compounds containing the triazole moiety may have different applications based on their overall structure.
Pyrrolidine Derivatives: Similar compounds with the pyrrolidine ring may exhibit varying reactivities and biological effects.
Uniqueness: The uniqueness of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. Comparing it to similar compounds helps highlight its potential advantages and applications in various scientific fields.
That's the detailed overview of this compound. Hope it satisfies your curiosity and needs.
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(13-4-5-15-16(11-13)24-10-2-9-23-15)21-7-1-3-14(21)12-20-8-6-18-19-20/h4-6,8,11,14H,1-3,7,9-10,12H2/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFYCWHUAUWNOA-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC3=C(C=C2)OCCCO3)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC3=C(C=C2)OCCCO3)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.